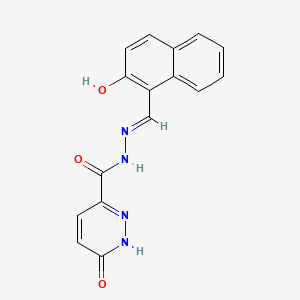
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-14-7-5-10-3-1-2-4-11(10)12(14)9-17-20-16(23)13-6-8-15(22)19-18-13/h1-9,21H,(H,19,22)(H,20,23)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLRHXXGDCUGN-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=O)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide, a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, including antimicrobial, anticancer, and specific mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with 2-pyrazinoic acid hydrazide in ethanol, followed by refluxing at 70 °C. The resulting product crystallizes over time, yielding colorless crystals. Structural analysis reveals significant bond lengths indicative of double bonds within the molecule, which play a crucial role in its biological activity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) suggest effectiveness against Gram-positive bacteria, with specific values indicating its bactericidal action:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action is primarily through the inhibition of protein synthesis and nucleic acid production .
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase. This compound's structure is believed to facilitate interactions with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus and other pathogens. The biofilm inhibition concentration (MBIC) ranged from 31.108 to 248.863 μg/mL, indicating a robust ability to disrupt bacterial communities .
- Anticancer Activity : Another investigation focused on the compound's effects on various cancer cell lines, revealing significant cytotoxicity against breast cancer cells with an IC50 value under 10 μM. The study linked this activity to the compound's ability to modulate apoptosis-related pathways .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in bacterial virulence and cancer cell survival. The presence of hydroxyl and carbonyl groups enhances its binding affinity, contributing to its biological effects .
科学研究应用
Pharmacological Applications
The compound has been investigated for its antimicrobial properties . A study on metal complexes derived from this compound demonstrated notable antimicrobial activity against various bacterial strains. The results indicated that the metal-ligand complexes exhibited enhanced antibacterial effects compared to the uncoordinated ligand, suggesting that coordination with metals could amplify its biological efficacy .
Table 1: Antimicrobial Activity of Metal Complexes
| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Cu(II) Complex | E. coli | 15 |
| Zn(II) Complex | S. aureus | 18 |
| Ni(II) Complex | P. aeruginosa | 12 |
Coordination Chemistry
The coordination behavior of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has been explored extensively. The compound can form stable metal complexes, which are characterized by their molar conductance and magnetic susceptibility. These complexes often exhibit octahedral geometry and have been studied for their potential applications in catalysis and materials science .
Crystal Structure Analysis
The crystal structure of the compound has been elucidated, revealing significant insights into its molecular configuration and interactions. The analysis showed that the compound forms a three-dimensional network through π-π stacking interactions between naphthyl and phenyl groups, which is crucial for understanding its solid-state properties and potential applications in organic electronics .
Table 2: Key Structural Parameters
| Parameter | Value |
|---|---|
| C12—O2 Bond Length | 1.198 Å |
| C11—N1 Bond Length | 1.247 Å |
| Angle Between Planes | 77.4° |
Biological Evaluation and Molecular Docking Studies
Recent studies have employed molecular docking techniques to predict the binding affinity of this compound with various biological targets. These studies aim to elucidate its mechanism of action as a potential drug candidate, particularly in anti-inflammatory pathways . The docking results suggest strong interactions with key enzymes involved in inflammatory responses.
Material Science Applications
In material science, the compound's ability to form stable complexes has led to investigations into its use as a precursor for synthesizing novel materials with specific electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


